

L-Aspartic acid-13C4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Aspartic acid-13C4*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Aspartic acid-13C4**, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document details its physicochemical properties, outlines its primary applications, and provides representative experimental protocols for its use.

Core Physicochemical Data

L-Aspartic acid-13C4 is a non-radioactive, stable isotope-labeled version of the non-essential amino acid L-Aspartic acid. In this molecule, the four carbon atoms are replaced with the heavy isotope carbon-13 (^{13}C). This isotopic enrichment allows for its differentiation from its naturally abundant counterpart in mass spectrometry and NMR spectroscopy, making it an invaluable tool for tracing metabolic pathways and for quantitative analysis.

Quantitative data for **L-Aspartic acid-13C4** and its commonly used doubly labeled counterpart, L-Aspartic acid- $^{13}\text{C}_4$, ^{15}N , are summarized below for easy comparison. The inclusion of a ^{15}N label on the amino group provides an additional mass shift, which can be advantageous in certain experimental designs.

Property	L-Aspartic acid- 13C4	L-Aspartic acid- ¹³C₄,¹⁵N	L-Aspartic acid (Unlabeled)
Chemical Formula	¹³ C ₄ H ₇ NO ₄	¹³ C ₄ H ₇ ¹⁵ NO ₄	C ₄ H ₇ NO ₄
Molecular Weight	137.07 g/mol [1]	138.07 g/mol [2]	133.10 g/mol
Mass Shift from Unlabeled	+4 Da	+5 Da	N/A
CAS Number (Labeled)	55443-54-4[1]	202468-27-7[2]	56-84-8[1][2]
Typical Isotopic Purity	≥98%	≥98%	N/A

Key Applications in Research

The primary utility of **L-Aspartic acid-13C4** lies in its application as a tracer in metabolic studies and as an internal standard for precise quantification.

- **Metabolic Flux Analysis (MFA):** As a stable isotope tracer, **L-Aspartic acid-13C4** can be introduced into cell cultures or in vivo models to track the metabolic fate of aspartate. Aspartate is a critical node in metabolism, contributing to nucleotide synthesis, the urea cycle, and serving as a precursor for other amino acids.[3][4] By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the flux through these interconnected pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark, and aspartate has been identified as a potentially limiting metabolite for proliferation in hypoxic tumor environments.[3][5]
- **Quantitative Proteomics (SILAC):** While less common than labeled arginine or lysine, labeled aspartic acid can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This metabolic labeling technique allows for the accurate relative quantification of proteins between different cell populations by mass spectrometry.
- **Internal Standard for Mass Spectrometry:** **L-Aspartic acid-13C4** serves as an ideal internal standard for the quantification of endogenous L-Aspartic acid in biological samples like plasma, tissues, and cell extracts.[1] Because it co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, it can correct for variations in sample

preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements by LC-MS/MS.[6][7]

Experimental Protocols

Quantification of L-Aspartic Acid in Plasma using L-Aspartic acid-13C4 as an Internal Standard

This protocol provides a representative workflow for the targeted quantification of L-Aspartic acid in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Materials and Reagents:

- L-Aspartic acid (analytical standard)
- **L-Aspartic acid-13C4** (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Plasma samples
- Protein precipitation agent (e.g., sulfosalicylic acid or cold acetonitrile)

b. Sample Preparation:

- Thaw Plasma: Thaw frozen plasma samples on ice.
- Spike Internal Standard: Add a known concentration of **L-Aspartic acid-13C4** working solution to a small volume (e.g., 10 µL) of each plasma sample, calibrator, and quality control sample.
- Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile). Vortex vigorously for 1 minute.

- Centrifugation: Incubate at 4°C for 20 minutes to allow for complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube or a 96-well plate.
- Dilution (if necessary): Dilute the supernatant with the initial mobile phase if required for analysis.
- Injection: Inject the prepared sample into the LC-MS/MS system.

c. LC-MS/MS Analysis:

- Chromatography: Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column suitable for polar analytes.[\[6\]](#)
 - Mobile Phase A: Aqueous solution with an additive (e.g., 100 mM ammonium formate).[\[6\]](#)
 - Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).
 - Gradient: A gradient from high organic to high aqueous content.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - L-Aspartic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - **L-Aspartic acid-13C4**: Monitor the corresponding shifted transition (precursor m/z + 4) to its product ion.

d. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio (L-Aspartic acid / **L-Aspartic acid-13C4**) against the concentration of the calibrators.
- Calculate the concentration of L-Aspartic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stable Isotope Tracing of Aspartate Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of **L-Aspartic acid-13C4** in cultured cells.

a. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.
- Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
- Replace the medium with a labeling medium, which is identical to the standard medium but contains **L-Aspartic acid-13C4** in place of unlabeled L-Aspartic acid.
- Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled aspartate. The time required to reach isotopic steady state should be determined empirically.

b. Metabolite Extraction:

- Aspirate the labeling medium.
- Quickly wash the cells with ice-cold saline to remove any remaining extracellular label.
- Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture dish.
- Scrape the cells and collect the cell lysate/solvent mixture.
- Centrifuge at high speed to pellet cellular debris.

- Collect the supernatant containing the metabolites.

c. LC-MS Analysis:

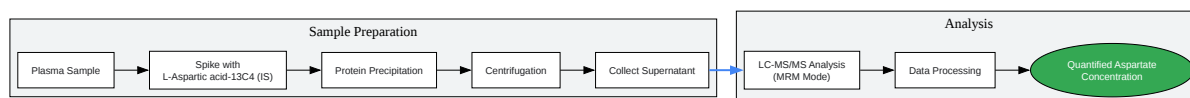
- Analyze the metabolite extracts using high-resolution LC-MS or LC-MS/MS.
- Acquire data in full scan mode to identify all labeled species or in a targeted manner to quantify specific downstream metabolites of aspartate (e.g., other amino acids, nucleotides, TCA cycle intermediates).

d. Data Analysis:

- Identify and quantify the mass isotopologues of aspartate and its downstream metabolites.
- Calculate the fractional enrichment of ^{13}C in each metabolite pool over time.
- Use metabolic flux analysis software to model the data and calculate the rates of metabolic reactions.

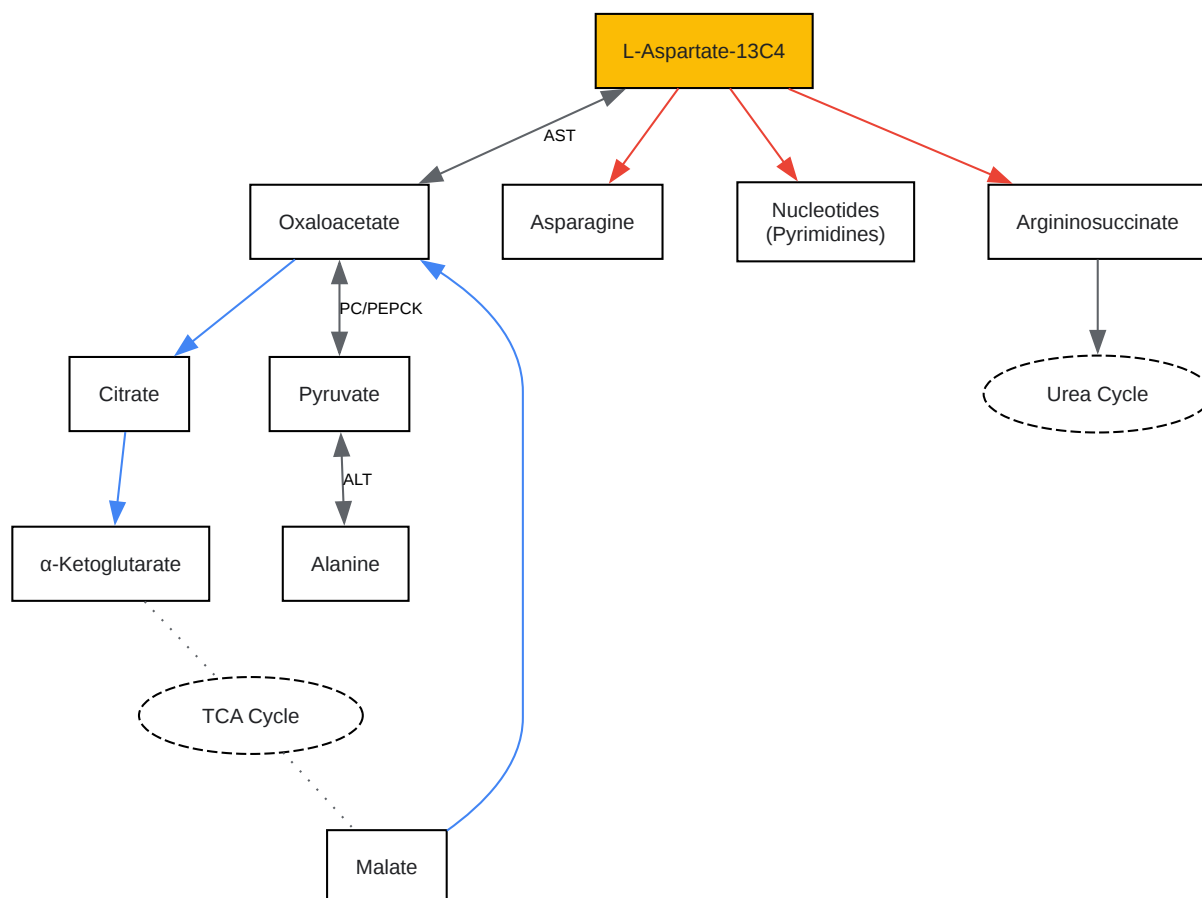
Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **L-Aspartic acid- $^{13}\text{C}_4$** .



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Caption: Workflow for quantifying L-Aspartic acid using **L-Aspartic acid- $^{13}\text{C}_4$** as an internal standard.



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Caption: Metabolic fate of L-Aspartate as a central node in cellular metabolism.

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